

Application Notes and Protocols for P300 bromodomain-IN-1

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Compound of Interest

Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of **P300 bromodomain-IN-1**, a potent and specific inhibitor of the p300 (EP300) bromodomain. This document outlines the inhibitor's mechanism of action, key applications, and detailed protocols for experimental validation.

Introduction and Mechanism of Action

The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT).[1][2] It plays a pivotal role in regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and DNA damage repair, by acetylating histone and non-histone proteins.[3][4]

The bromodomain of p300 is a conserved protein module that recognizes and binds to acetylated lysine residues on histones and other proteins.[2][5] This interaction is critical for tethering p300 to specific chromatin regions, facilitating localized histone acetylation, chromatin remodeling, and the recruitment of the transcriptional machinery to target gene promoters.[5][6]

P300 bromodomain-IN-1 (also referred to as Compound 1u) is a small molecule inhibitor designed to specifically target the acetyl-lysine binding pocket of the p300 bromodomain.[7][8] By competitively blocking this interaction, the inhibitor prevents the recruitment of p300 to chromatin, thereby downregulating the expression of key oncogenes like c-Myc and interfering with cancer cell proliferation.[7][8]

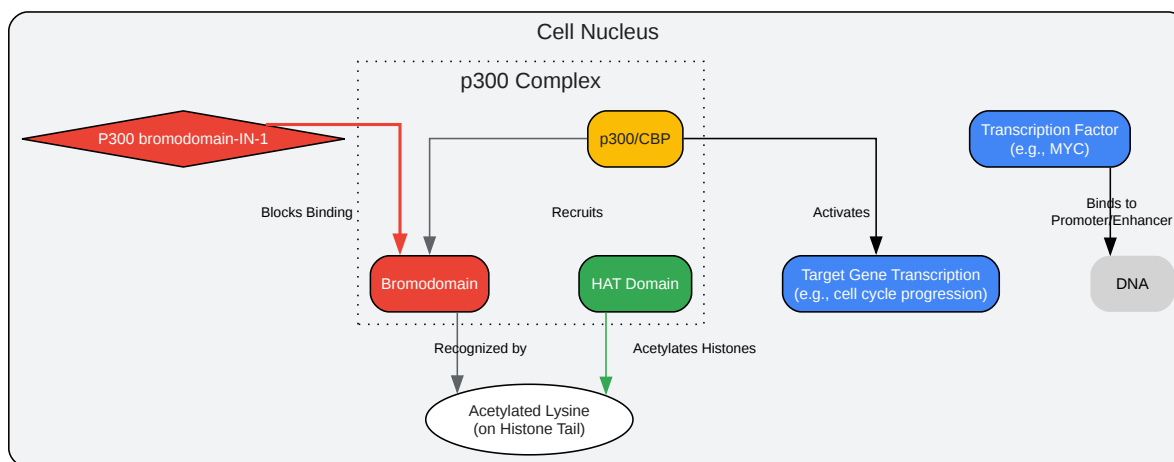
Quantitative Data Summary

The following table summarizes the key quantitative data for **P300 bromodomain-IN-1** based on available literature.

Parameter	Value	Cell Line	Comments	Source
IC ₅₀	49 nM	-	Potent inhibitor of the p300 bromodomain in biochemical assays.	[7] [8]
Biological Activity	Suppression of c-Myc	OPM-2	Inhibitor leads to a decrease in the expression of the c-Myc oncogene.	[7] [8]
Cellular Effect	G1/G0 Phase Arrest	OPM-2	Induces cell cycle arrest at the G1/G0 checkpoint.	[7] [8]
Cellular Effect	Induction of Apoptosis	OPM-2	Triggers programmed cell death in multiple myeloma cells.	[7] [8]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the role of p300 in gene activation and the mechanism by which **P300 bromodomain-IN-1** disrupts this process.



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Caption: Mechanism of p300 inhibition.

Experimental Protocols

The following protocols are standard methodologies for characterizing the in vitro effects of **P300 bromodomain-IN-1**.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line of interest (e.g., OPM-2, DU145)
- Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **P300 bromodomain-IN-1** (dissolved in DMSO)

- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Inhibitor Treatment: Prepare serial dilutions of **P300 bromodomain-IN-1** in complete medium. The final DMSO concentration should not exceed 0.1%.
- Remove the old medium from the wells and add 100 μ L of medium containing the desired concentrations of the inhibitor (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 μ M). Include a "vehicle control" with DMSO only.
- Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ for cell growth inhibition.

This protocol is used to detect changes in the protein levels of p300 targets.

Materials:

- 6-well cell culture plates
- **P300 bromodomain-IN-1**
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-c-Myc, anti-H3K27ac, anti-H3, anti-Vinculin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with **P300 bromodomain-IN-1** (e.g., 1 μ M) or vehicle (DMSO) for 24-48 hours.[9]
- Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Use Vinculin or H3 as a loading control.[9]

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

- **P300 bromodomain-IN-1**
- 6-well plates
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) / RNase Staining Buffer
- Flow cytometer

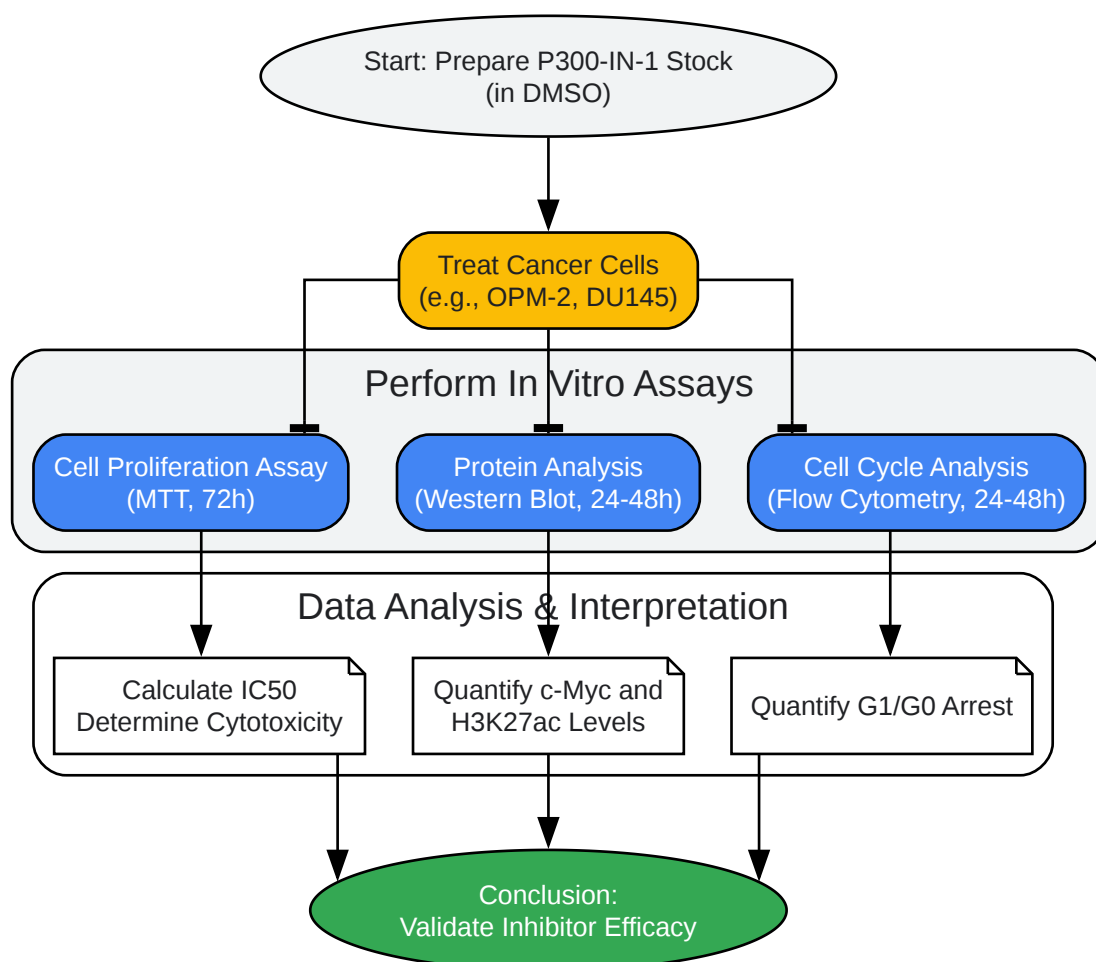
Procedure:

- Cell Treatment: Seed cells in 6-well plates. Treat with the desired concentration of **P300 bromodomain-IN-1** or vehicle for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
- Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 300 µL of PBS and, while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

- **Staining:** Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 μ L of PI/RNase staining buffer.
- **Incubate** for 30 minutes at room temperature in the dark.
- **Data Acquisition:** Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
- **Analysis:** Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of **P300 bromodomain-IN-1**.



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